molecular formula C16H16N4O4 B13933587 n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide CAS No. 263400-91-5

n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide

Katalognummer: B13933587
CAS-Nummer: 263400-91-5
Molekulargewicht: 328.32 g/mol
InChI-Schlüssel: OYIOOOKMUJLZMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide: is a complex organic compound that features a nitrophenyl group, a morpholine ring, and a pyridine carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Morpholine Ring: This can be achieved through cyclization reactions involving ethylene oxide and ammonia.

    Pyridine Carboxamide Formation: This involves the reaction of pyridine with carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to increase yield and efficiency. Specific details on industrial methods are proprietary and vary by manufacturer.

Analyse Chemischer Reaktionen

Types of Reactions

n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide can undergo several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine and pyridine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

263400-91-5

Molekularformel

C16H16N4O4

Molekulargewicht

328.32 g/mol

IUPAC-Name

2-morpholin-4-yl-N-(3-nitrophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C16H16N4O4/c21-16(18-13-2-1-3-14(11-13)20(22)23)12-4-5-17-15(10-12)19-6-8-24-9-7-19/h1-5,10-11H,6-9H2,(H,18,21)

InChI-Schlüssel

OYIOOOKMUJLZMH-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.